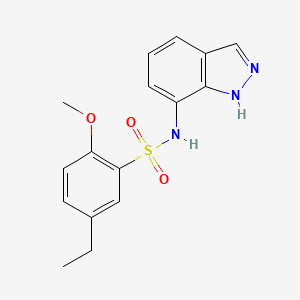![molecular formula C11H9N3OS B11481833 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-3-acetonitrile, 3,5,6,7-tetrahydro-4-oxo-](/img/structure/B11481833.png)
4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-3-acetonitrile, 3,5,6,7-tetrahydro-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl]methyl cyanide is a complex organic compound that belongs to the class of thienopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl]methyl cyanide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl]methyl cyanide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Auf seine antibakteriellen und antifungalischen Eigenschaften untersucht.
Medizin: Für seine Antikrebsaktivität untersucht, insbesondere gegen Brust- und Leberkrebszelllinien.
Industrie: In der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Sie kann die Aktivität bestimmter Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zu einem Zellzyklusarrest und Apoptose führt. Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen zu bilden und mit biologischen Makromolekülen zu interagieren, ist entscheidend für ihre Aktivität .
Ähnliche Verbindungen:
- [(4-Oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio)essigsäure
- 3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-on
- N-(3,4-Difluorphenyl)-2-[(4-oxo-3-propyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamid
Einzigartigkeit: Was 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-acetonitril, 3,5,6,7-tetrahydro-4-oxo- von ähnlichen Verbindungen abhebt, ist seine spezifische strukturelle Konfiguration, die einzigartige biologische Aktivitäten vermittelt. Seine Fähigkeit, mit mehreren biologischen Zielstrukturen zu interagieren, macht es zu einer vielseitigen Verbindung in der medizinischen Chemie .
Wirkmechanismus
The mechanism of action of [4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl]methyl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thienopyrimidine core but differ in their substitution patterns and biological properties.
Uniqueness
[4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl]methyl cyanide is unique due to its specific substitution pattern and the presence of a cyanide group, which can influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C11H9N3OS |
|---|---|
Molekulargewicht |
231.28 g/mol |
IUPAC-Name |
2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetonitrile |
InChI |
InChI=1S/C11H9N3OS/c12-4-5-14-6-13-10-9(11(14)15)7-2-1-3-8(7)16-10/h6H,1-3,5H2 |
InChI-Schlüssel |
DVGZDYLYXWFNTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C=N3)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-fluorophenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11481754.png)
![Pyrrolo[1,2-c][1,3,2]diazaphosphorine-4-carbonitrile, 1,5,6,7-tetrahydro-1-(methylthio)-3-(1-piperidinyl)-, 1-sulfide](/img/structure/B11481760.png)

![N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11481765.png)
![4-amino-N-[1-(3-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11481767.png)
![2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide](/img/structure/B11481771.png)
![N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11481779.png)

![5-(1-methyl-4-nitro-1H-imidazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B11481807.png)
![N-(1-adamantylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11481816.png)
![2,2,2-trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide](/img/structure/B11481818.png)
![4-(3,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11481827.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(1,2-oxazol-3-ylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11481830.png)
![ethyl 5-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11481835.png)
